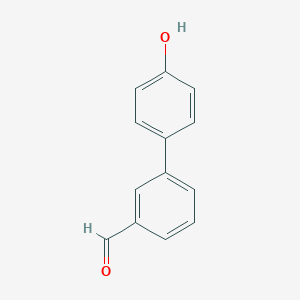

4-(3-Formylphenyl)phenol

Vue d'ensemble

Description

4-(3-Formylphenyl)phenol is a versatile chemical compound that has garnered attention due to its potential biological activities and applications in various fields. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a phenol group. Its unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods: Industrial production of substituted phenols, including this compound, often involves the nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, and the oxidation of benzene . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3-Formylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are valuable due to their redox properties.

Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive for halogenation, nitration, sulfonation, and Friedel–Crafts reactions.

Reduction: Phenols can be reduced to hydroquinones by reagents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2).

Common Reagents and Conditions:

Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for the oxidation of phenols to quinones.

Electrophilic Aromatic Substitution: Typical reagents include halogens, nitrating agents, sulfonating agents, and alkylating agents.

Reduction: Sodium borohydride and tin(II) chloride are frequently used for the reduction of phenols.

Major Products:

Oxidation: Quinones

Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols

Reduction: Hydroquinones

Applications De Recherche Scientifique

4-(3-Formylphenyl)phenol has diverse applications in scientific research, including:

Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities.

Materials Science: It is utilized in the study of materials with specific properties, such as polymers and resins.

Cell Biology: Research has explored its role in cell signaling pathways and gene expression.

Mécanisme D'action

The mechanism of action of 4-(3-Formylphenyl)phenol involves its interaction with molecular targets and pathways. They also modulate cell signaling pathways, such as the nuclear factor-kappa B (NF-kB) pathway, and influence gene expression . These actions contribute to their pharmacological effects, including anti-inflammatory and anticancer activities .

Comparaison Avec Des Composés Similaires

- 3-Formylphenylboronic Acid

- 4-Formylphenylboronic Acid

- Phenol

- Hydroquinone

Comparison: 4-(3-Formylphenyl)phenol is unique due to the presence of both a formyl group and a phenol group, which imparts distinct chemical reactivity and biological activity. Compared to 3-formylphenylboronic acid and 4-formylphenylboronic acid, this compound has a different substitution pattern, affecting its reactivity and applications .

Activité Biologique

Overview

4-(3-Formylphenyl)phenol, also known by its CAS number 283147-95-5, is a phenolic compound that has attracted significant attention in medicinal chemistry and biological research due to its diverse biological activities. This compound features a formyl group attached to a phenyl ring, which is further connected to a hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceuticals.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Formyl Group : Contributes to the compound's reactivity and potential biological interactions.

- Phenolic Hydroxyl Group : Known for its antioxidant properties and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzymatic Inhibition : The compound can inhibit certain enzymes, which may play a role in its anti-inflammatory and antimicrobial activities.

- Antioxidant Activity : The phenolic hydroxyl group allows the compound to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Cell Signaling Modulation : It may influence cellular signaling pathways, impacting gene expression and cellular responses.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which can protect cells from oxidative damage.

- Antimicrobial Effects : Studies have shown that it possesses antimicrobial activity against various pathogens, indicating potential applications in treating infections.

- Anti-inflammatory Properties : It has been reported to modulate inflammatory pathways, suggesting its use in managing inflammatory diseases.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant ability to scavenge free radicals, outperforming some known antioxidants .

Antimicrobial Effects

In vitro studies demonstrated that this compound exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Mechanism

Research investigating the anti-inflammatory effects revealed that this compound could downregulate pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its therapeutic potential in conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 3-Formylphenylboronic Acid | Moderate | Low | Low |

| 4-Formylphenylboronic Acid | Low | Moderate | Moderate |

This table illustrates that while other compounds may exhibit some biological activity, this compound stands out due to its potent antioxidant and anti-inflammatory properties.

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJMZKYZSGGGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374728 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283147-95-5 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 283147-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.